molecular formula C18H13NO2 B2662674 4,6-diphenylpyridine-2-carboxylic Acid CAS No. 19625-63-9

4,6-diphenylpyridine-2-carboxylic Acid

Cat. No.: B2662674
CAS No.: 19625-63-9
M. Wt: 275.307
InChI Key: YISHTFYLAZVESR-UHFFFAOYSA-N
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Description

4,6-Diphenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C18H13NO2 It is a derivative of pyridine, characterized by the presence of two phenyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position

Scientific Research Applications

4,6-Diphenylpyridine-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety data for 4,6-diphenylpyridine-2-carboxylic Acid is not available, carboxylic acids in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 4,6-diphenylpyridine-2-carboxylic Acid could involve its use in the production of bio-degradable plastics . It could also be used in the preparation of metal–organic frameworks (MOF) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-diphenylpyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with phenyl-substituted reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a pyridine derivative is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diphenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl groups and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4,6-diphenylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the pyridine ring and phenyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

4,6-Diphenylpyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:

    4-Phenylpyridine-2-carboxylic acid: Lacks one phenyl group, resulting in different chemical and biological properties.

    6-Phenylpyridine-2-carboxylic acid: Similar to 4-phenylpyridine-2-carboxylic acid but with the phenyl group at a different position.

    Pyridine-2-carboxylic acid: The simplest form, without any phenyl substitutions, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its dual phenyl substitution, which imparts specific chemical and biological characteristics that are not observed in its simpler counterparts.

Properties

IUPAC Name

4,6-diphenylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISHTFYLAZVESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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